

The Foundational Principles of Nitroalkene Fragmentation

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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B103210

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Under electron ionization, nitroalkenes undergo a series of characteristic fragmentation reactions. The initial ionization event typically involves the removal of an electron from the nitro group or the π -system of the double bond, forming a molecular ion ($M^{\bullet+}$). The subsequent fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses. Key fragmentation processes for nitro compounds include the loss of the nitro group as $\bullet\text{NO}_2$ (a loss of 46 Da) or as a nitrite radical ($\bullet\text{ONO}$), and the loss of nitric oxide ($\bullet\text{NO}$, a loss of 30 Da). The position of the double bond and the nitro group in the nitropropene isomers profoundly influences the prevalence of these and other fragmentation channels, leading to unique mass spectral fingerprints.

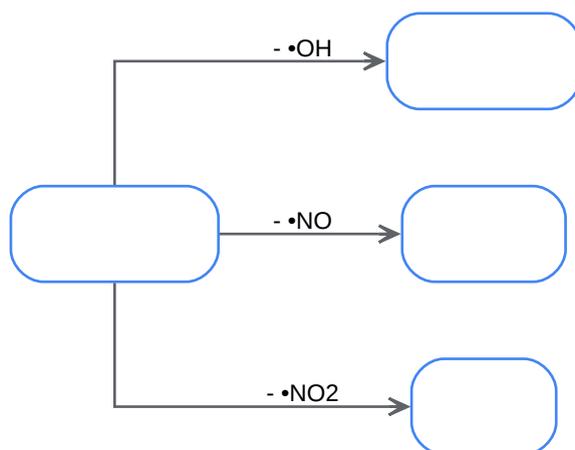
Interpreting the Mass Spectrum of 1-Nitropropene

The mass spectrum of **1-nitropropene** is characterized by a discernible molecular ion peak and a fragmentation pattern dominated by cleavages alpha to the nitro group and rearrangements.

Experimental Data Summary: **1-Nitropropene**^{[1][2]}

m/z	Relative Abundance	Proposed Fragment	Notes
87	Moderate	[C3H5NO2] ^{•+}	Molecular Ion
70	High	[C3H4NO] ^{•+}	Loss of •OH from a rearranged molecular ion
57	Moderate	[C3H5O] ⁺	Loss of •NO
41	High	[C3H5] ⁺	Allyl Cation
39	High	[C3H3] ⁺	Cyclopropenyl Cation

The fragmentation of **1-nitropropene** is initiated by the formation of the molecular ion at m/z 87. A significant fragmentation pathway involves the loss of a hydroxyl radical (•OH) to form the ion at m/z 70. This is preceded by a rearrangement where a hydrogen atom from the methyl group is transferred to an oxygen of the nitro group. Another key fragmentation is the loss of nitric oxide (•NO) to yield the ion at m/z 57. The base peak is often observed at m/z 41, corresponding to the highly stable allyl cation, formed by the cleavage of the C-N bond with charge retention on the hydrocarbon fragment.



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Caption: Primary fragmentation pathways of **1-nitropropene**.

The Elusive Spectrum of 2-Nitropropene: A Theoretical Interpretation

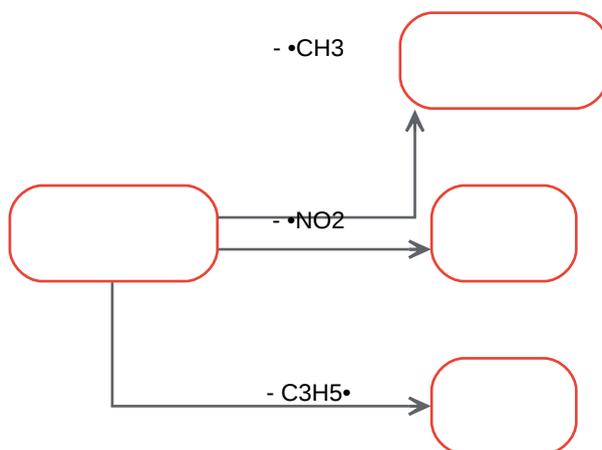
As of the latest literature review, a publicly available, comprehensive experimental electron ionization mass spectrum for 2-nitropropene is not readily accessible. However, based on fundamental principles of mass spectrometry and the fragmentation behavior of analogous compounds like 2-nitropropane, a theoretical fragmentation pattern can be proposed.

The structure of 2-nitropropene, with the nitro group attached to the central carbon of the propene chain, is expected to lead to a distinct set of fragments. The molecular ion at m/z 87 would be the initial species formed. A primary fragmentation pathway would likely involve the loss of the nitro group ($\bullet\text{NO}_2$) to form a stable vinyl cation at m/z 41. Alpha cleavage, breaking the C-C bond adjacent to the C-N bond, would result in the formation of a methyl radical and a $[\text{C}_2\text{H}_2\text{NO}_2]\bullet+$ ion at m/z 72.

Predicted Fragmentation of 2-Nitropropene

m/z	Proposed Fragment	Notes
87	$[\text{C}_3\text{H}_5\text{NO}_2]\bullet+$	Molecular Ion
72	$[\text{C}_2\text{H}_2\text{NO}_2]\bullet+$	Loss of $\bullet\text{CH}_3$
46	$[\text{NO}_2]^+$	Nitro group cation
41	$[\text{C}_3\text{H}_5]^+$	Loss of $\bullet\text{NO}_2$
30	$[\text{NO}]^+$	Nitric oxide cation

The key differentiator for 2-nitropropene would be the prominent peak at m/z 72 resulting from the loss of a methyl radical, a fragmentation pathway not readily available to **1-nitropropene** or 3-nitro-1-propene.



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Caption: Predicted fragmentation of 2-nitropropene.

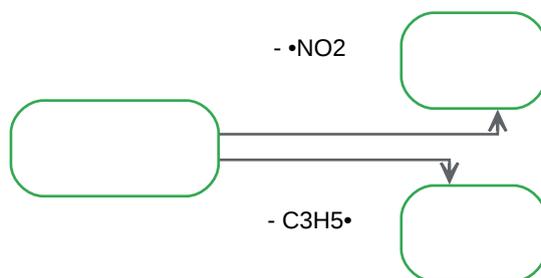
Decoding the Mass Spectrum of 3-Nitro-1-propene

The mass spectrum of 3-nitro-1-propene, also known as allyl nitrate, is influenced by the presence of the double bond at the opposite end of the propyl chain from the nitro group. This structural arrangement leads to fragmentation patterns that distinguish it from its isomers.

Experimental Data Summary: 3-Nitro-1-propene[3]

m/z	Relative Abundance	Proposed Fragment	Notes
87	Low	$[C_3H_5NO_2]^{\bullet+}$	Molecular Ion
46	Moderate	$[NO_2]^+$	Nitro group cation
41	High	$[C_3H_5]^+$	Allyl Cation
30	Moderate	$[NO]^+$	Nitric oxide cation

The mass spectrum of 3-nitro-1-propene is often characterized by a weak or absent molecular ion peak at m/z 87. The most prominent peak is typically at m/z 41, corresponding to the very stable allyl cation, formed by cleavage of the C-N bond. The presence of significant peaks at m/z 46 ($[NO_2]^+$) and m/z 30 ($[NO]^+$) are also diagnostic for this isomer. The formation of the allyl cation is particularly favored due to its resonance stabilization.



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Caption: Primary fragmentation pathways of 3-nitro-1-propene.

Comparative Analysis: Distinguishing Features

The key to differentiating the nitropropene isomers lies in comparing the relative abundances of their characteristic fragment ions.

Isomer	Molecular Ion (m/z 87)	Key Fragment(s) (m/z)	Distinguishing Features
1-Nitropropene	Moderate	70, 57, 41	Presence of m/z 70 (loss of •OH) and m/z 57 (loss of •NO).
2-Nitropropene	Expected to be present	72, 41	Predicted prominent peak at m/z 72 (loss of •CH3).
3-Nitro-1-propene	Low to absent	41, 46	Base peak at m/z 41 (allyl cation) and a significant peak at m/z 46 ([NO ₂] ⁺).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Sample Preparation:** Prepare dilute solutions (e.g., 100 µg/mL) of the nitropropene isomers in a volatile solvent such as dichloromethane or methanol.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl methylpolysiloxane).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 30-200.

Conclusion

The differentiation of **1-nitropropene**, 2-nitropropene, and 3-nitro-1-propene by mass spectrometry is a clear demonstration of how subtle changes in molecular structure can lead to significantly different fragmentation patterns. While the mass spectrum of **1-nitropropene** is characterized by fragments resulting from rearrangement and loss of \bullet OH and \bullet NO, 3-nitro-1-propene is dominated by the formation of the stable allyl cation. Although an experimental spectrum for 2-nitropropene is not readily available, theoretical predictions suggest a unique fragmentation pathway involving the loss of a methyl radical. This guide provides a framework for the interpretation of these mass spectra, offering a valuable tool for researchers in the accurate identification of these important chemical entities.

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